Dodecyl isobutyrate

Description

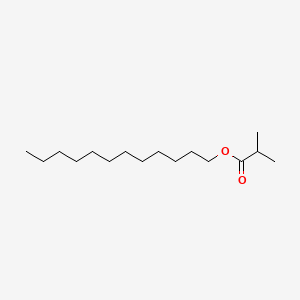

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dodecyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3/h15H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPLLPONRGVDGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064424 | |

| Record name | Lauryl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

liquid/slightly fruity or practically odourless | |

| Record name | Dodecyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/26/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

299.00 °C. @ 760.00 mm Hg | |

| Record name | Dodecyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in organic solvents; insoluble inwater | |

| Record name | Dodecyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/26/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.854-0.860 (20°/20°) | |

| Record name | Dodecyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/26/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6624-71-1 | |

| Record name | Dodecyl 2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6624-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006624711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyric acid, dodecyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-methyl-, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lauryl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02470X34WD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dodecyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Dodecyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Dodecyl isobutyrate. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and methodological insights.

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Units | Conditions | Source(s) |

| Molecular Weight | 256.43 | g/mol | - | [1] |

| Molecular Formula | C16H32O2 | - | - | [1] |

| Boiling Point | 299.00 | °C | @ 760.00 mm Hg | [1] |

| Specific Gravity | 0.85400 to 0.86000 | - | @ 20.00 °C | [1] |

| Refractive Index | 1.43200 to 1.43600 | - | @ 20.00 °C | [1] |

| Flash Point | 134.44 | °C | TCC | [1] |

| Vapor Pressure | 0.001 | mmHg | @ 25.00 °C (estimated) | [1] |

| Water Solubility | 0.04267 | mg/L | @ 25 °C (estimated) | [1] |

| logP (o/w) | 6.743 | - | (estimated) | [1] |

| Appearance | Colorless clear liquid | - | (estimated) | [1] |

| Assay | 97.00 to 100.00 | % | - | [1] |

| Acid Value | 1.00 max | KOH/g | - | [1] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard analytical techniques.

2.1 Determination of Boiling Point

The boiling point of this compound can be determined using a distillation method.[2]

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating mantle.

-

Procedure:

-

A sample of this compound is placed in the distillation flask along with boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the vapor temperature.

-

The sample is heated gently.

-

The temperature at which the liquid boils and a steady stream of condensate is collected is recorded as the boiling point.[2]

-

2.2 Determination of Specific Gravity

The specific gravity of this compound, a liquid, can be determined using a hydrometer or a pycnometer as described in ASTM D891.[1][3]

-

Apparatus: Hydrometer, pycnometer, and a temperature-controlled water bath.

-

Procedure (Hydrometer Method):

-

The this compound sample is brought to the specified temperature (20.00 °C).[1]

-

The sample is placed in a cylinder of appropriate size.

-

A hydrometer is gently lowered into the sample.

-

The reading on the hydrometer scale at the point where the liquid surface meets the stem is recorded as the specific gravity.[1]

-

-

Procedure (Pycnometer Method):

-

The mass of a clean, dry pycnometer is determined.

-

The pycnometer is filled with the this compound sample and its mass is determined at a controlled temperature.

-

The pycnometer is then emptied, cleaned, and filled with a reference substance (typically water) and its mass is determined at the same temperature.

-

The specific gravity is calculated from the ratio of the mass of the this compound to the mass of the water.[3]

-

2.3 Determination of Refractive Index

The refractive index of this compound can be measured using a refractometer.[4]

-

Apparatus: A refractometer (e.g., an Abbe refractometer).

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of the this compound sample are placed on the prism of the refractometer.

-

The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus.

-

The refractive index is read from the instrument's scale. The measurement is temperature-dependent and is typically performed at 20.00 °C.[1][4]

-

2.4 Determination of Flash Point

The flash point of this compound can be determined using a closed-cup method, such as the Tag Closed-Cup (TCC) method.[1][5]

-

Apparatus: A Tag Closed-Cup flash point tester.

-

Procedure:

-

A specified volume of the this compound sample is placed in the test cup.

-

The cup is heated at a slow, constant rate.

-

At regular temperature intervals, a small flame is introduced into the vapor space of the cup.

-

The flash point is the lowest temperature at which the vapors of the liquid ignite.[5]

-

2.5 Determination of Solubility

The solubility of this compound in water and other solvents can be determined by the following method.[6]

-

Apparatus: Test tubes, vortex mixer, and an analytical balance.

-

Procedure:

-

A small, accurately weighed amount of this compound is placed in a test tube.

-

A known volume of the solvent (e.g., water) is added in small increments.

-

After each addition, the mixture is vigorously agitated.

-

The point at which the this compound completely dissolves is noted, and the solubility is calculated. Given its low estimated water solubility, analytical techniques such as chromatography may be required for precise quantification.[1][6]

-

Visualization of Physicochemical Property Relationships

The following diagram illustrates the logical connections between the fundamental and derived physicochemical properties of this compound.

Figure 1: Interrelationships of this compound's Physicochemical Properties.

References

- 1. petrolube.com [petrolube.com]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. ASTM D891 - Specific Gravity, Apparent, of Liquid Industrial Chemicals [appliedtesting.com]

- 4. faculty.weber.edu [faculty.weber.edu]

- 5. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Dodecyl isobutyrate CAS number and molecular weight

An In-depth Technical Guide to Dodecyl Isobutyrate

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a representative synthesis protocol, and its likely metabolic fate. This document is intended for researchers, scientists, and professionals in drug development who may encounter this compound.

Core Chemical Information

This compound is an ester with the molecular formula C16H32O2.[1] It is also known by other names such as dodecyl 2-methylpropanoate and lauryl isobutyrate.[1]

CAS Number: 6624-71-1[2]

Molecular Weight: 256.42 g/mol [3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Appearance | Colorless clear liquid (estimated) | [4] |

| Assay | 97.00 to 100.00% | [4] |

| Specific Gravity | 0.85400 to 0.86000 @ 20.00 °C | [4] |

| Refractive Index | 1.43200 to 1.43600 @ 20.00 °C | [4] |

| Boiling Point | 299.00 °C @ 760.00 mm Hg | [4] |

| Flash Point | 274.00 °F (134.44 °C) | [4] |

| Vapor Pressure | 0.001000 mmHg @ 25.00 °C (estimated) | [4] |

| Solubility | Insoluble in water; Soluble in alcohol | [3][4] |

Synthesis of this compound

Representative Experimental Protocol: Fischer-Speier Esterification

This protocol describes the synthesis of this compound from dodecanol and isobutyric acid using an acid catalyst.

Materials:

-

Dodecanol

-

Isobutyric acid

-

Concentrated sulfuric acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of dodecanol and isobutyric acid.

-

Add a suitable solvent, such as toluene, to facilitate the azeotropic removal of water.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted isobutyric acid.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the resulting crude this compound by vacuum distillation.

Metabolism

Specific metabolic studies on this compound are not extensively reported. However, the metabolic fate can be predicted based on the metabolism of other esters and isobutyrates. The primary metabolic pathway is expected to be hydrolysis into its constituent alcohol and carboxylic acid.

Probable Metabolic Pathway

It is anticipated that this compound undergoes enzymatic hydrolysis, primarily in the liver and intestines, by non-specific esterases. This reaction would yield dodecanol (lauryl alcohol) and isobutyric acid.

-

Dodecanol can be further oxidized to dodecanoic acid (lauric acid), a fatty acid that can enter the fatty acid metabolism pathway.

-

Isobutyric acid can be converted to propionyl-CoA, which then enters the Krebs cycle. Studies in rats have shown that isobutyrate is metabolized with propionate as an obligate intermediate.[5] The catabolism of isobutyrate has been observed in colonocytes.[6]

Applications and State of Research

This compound is primarily used as a flavor and fragrance agent.[4] Its applications are mainly in the cosmetics and food industries.

Research in Signaling Pathways and Drug Development

A thorough review of the scientific literature reveals a significant lack of research on the role of this compound in biological signaling pathways. Furthermore, there is no evidence to suggest that this compound is currently being investigated as a drug candidate or used in drug development. The research focus remains on its properties as a fragrance and flavoring compound.

Conclusion

This compound is a well-characterized compound in terms of its chemical and physical properties, with established applications in the flavor and fragrance industries. Its synthesis can be achieved through standard esterification methods, and its metabolic pathway is likely to involve hydrolysis into dodecanol and isobutyric acid. However, for professionals in drug development and researchers in cellular biology, it is crucial to note the absence of significant research into the biological activities of this compound, particularly concerning its potential roles in signaling pathways or as a therapeutic agent. Future research could explore these underexplored aspects of this compound.

References

- 1. This compound [drugfuture.com]

- 2. femaflavor.org [femaflavor.org]

- 3. Dodecyl butyrate | C16H32O2 | CID 245572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 6624-71-1 [thegoodscentscompany.com]

- 5. Metabolism in rats in vivo of isobutyrates labeled with stable isotopes at various positions. Identification of propionate as an obligate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Catabolism of isobutyrate by colonocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety Data of Dodecyl Isobutyrate

This guide provides a comprehensive overview of the safety data for dodecyl isobutyrate, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | dodecyl 2-methylpropanoate |

| CAS Number | 6624-71-1 |

| Molecular Formula | C16H32O2 |

| Molecular Weight | 256.43 g/mol [1] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These characteristics are crucial for understanding its behavior under various experimental and environmental conditions.

| Property | Value | Reference |

| Appearance | Colorless clear liquid (estimated) | [1] |

| Specific Gravity | 0.85400 to 0.86000 @ 20.00 °C | [1] |

| Refractive Index | 1.43200 to 1.43600 @ 20.00 °C | [1] |

| Boiling Point | 299.00 °C @ 760.00 mm Hg | [1] |

| Flash Point | 274.00 °F TCC (134.44 °C) | [1] |

| Vapor Pressure | 0.001000 mmHg @ 25.00 °C (estimated) | [1] |

| Water Solubility | 0.04267 mg/L @ 25 °C (estimated) | [1] |

| logP (o/w) | 6.743 (estimated) | [1] |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized approach to hazard communication.

-

Signal Word: Warning

-

GHS Pictogram:

-

GHS07: Exclamation mark

-

-

Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

-

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Toxicological Information

Detailed toxicological data for this compound is not extensively available in the public domain. The following is a summary of the available information.

| Toxicity Endpoint | Result | Reference |

| Oral/Parenteral Toxicity | Not determined | [1] |

| Dermal Toxicity | Not determined | [1] |

| Inhalation Toxicity | Not determined | [1] |

Experimental Protocols: Specific experimental protocols for determining the toxicity of this compound are not detailed in the available safety data sheets. Toxicological assessments would typically follow OECD guidelines for testing of chemicals, such as:

-

OECD 401 (Acute Oral Toxicity): To determine the LD50 value.

-

OECD 402 (Acute Dermal Toxicity): To assess the effects of dermal exposure.

-

OECD 403 (Acute Inhalation Toxicity): To evaluate the toxicity of inhaled substances.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken.

| Exposure Route | First Aid Procedure |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2] |

| Skin Contact | Wash with soap and water. Get medical attention if irritation develops or persists.[2] |

| Eye Contact | Immediately flush eyes with plenty of water. Get medical attention if irritation persists.[2] |

| Ingestion | If swallowed, do not induce vomiting. If conscious and alert, give two glasses of water. Seek medical attention.[2] |

Handling and Storage

Proper handling and storage procedures are essential to ensure safety when working with this compound.

-

Handling: Wash thoroughly after handling. Use only in a well-ventilated area.[2]

-

Storage: Store in a cool, dry place.[2] Keep container tightly closed in a dry and well-ventilated place.[3]

Accidental Release Measures

In the event of a spill, the following workflow should be followed to mitigate the risks.

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[4] Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Discharge into the environment must be avoided.[4] Methods for Cleaning Up: Contain spillage, and then collect with an electrically protected vacuum cleaner or by wet-brushing and place in a container for disposal according to local regulations.[4]

Ecological Information

Limited information is available regarding the ecological effects of this compound.

| Ecological Endpoint | Result |

| Aquatic Toxicity | Very toxic to aquatic organisms due to long-term effects (for a related compound, N-DODECYL MERCAPTAN).[3] |

| Persistence and Degradability | No data available. |

| Bioaccumulative Potential | No data available. |

Note: The provided aquatic toxicity data is for N-dodecyl mercaptan, which is listed in a safety data sheet that also mentions dodecyl compounds. Specific data for this compound is not provided.

This guide is intended to provide a summary of the available safety information for this compound. It is crucial to consult the original Safety Data Sheet (SDS) before handling this chemical and to conduct a thorough risk assessment for any specific experimental protocol.

References

A Technical Guide on the Occurrence and Analysis of Dodecyl Isobutyrate and Related Long-Chain Esters in Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the inquiry into the natural sources of dodecyl isobutyrate in plants and insects. Extensive review of scientific literature and chemical databases indicates that this compound is not a known naturally occurring compound. It is recognized and utilized as a synthetic flavor and fragrance agent.[1] This guide provides a comprehensive overview of its synthetic nature and physicochemical properties.

Recognizing the interest in this class of molecules, this document further serves as an in-depth guide to structurally related compounds—specifically, long-chain alkyl esters—that are indeed found in nature. We will explore the occurrence of these esters in plants as components of cuticular waxes and volatile emissions, and in insects as critical semiochemicals, particularly pheromones. This guide furnishes detailed experimental protocols for the extraction and analysis of these natural esters, summarizes available quantitative data, and illustrates relevant biological and analytical pathways using standardized visualizations.

This compound: A Synthetic Perspective

This compound (also known as lauryl isobutyrate or dodecyl 2-methylpropanoate) is an ester with the molecular formula C16H32O2.[2] It is primarily synthesized for commercial use in the flavor and fragrance industry, valued for its faint, oily, and fruity aroma.[1] While it has been evaluated for safety as a flavoring agent by bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA), there is no substantive evidence to suggest its biosynthesis in plants or insects.[3]

Physicochemical Properties of this compound:

-

CAS Number: 6624-71-1[1]

-

Molecular Formula: C16H32O2[1]

-

Molecular Weight: 256.43 g/mol [1]

-

Appearance: Colorless liquid[1]

-

Odor: Fruity, oily, fatty[1]

-

Boiling Point: 299 °C at 760 mm Hg[1]

-

Solubility: Insoluble in water, soluble in alcohol[1]

The synthesis of such esters typically involves the esterification of isobutyric acid or its derivatives with dodecanol.[4][5][6]

Natural Occurrence of Structurally Related Long-Chain Esters

While this compound itself appears to be absent from nature, other long-chain alkyl esters are common and fulfill diverse biological roles.

In Plants

Long-chain esters are integral components of the epicuticular wax layer on plant leaves, which serves as a protective barrier against water loss and environmental stressors.[7] These waxes are complex mixtures that can include long-chain alkanes, alcohols, and esters. For example, ethanolic extracts of various parts of Acalypha wilkesiana have been shown to contain compounds like octadecanoic acid methyl ester.[8] Furthermore, various esters are emitted by plants as volatile organic compounds (VOCs) involved in scent and communication.[9]

In Insects

In insects, fatty acid-derived esters are a major class of pheromones, used for chemical communication in processes like mating and aggregation.[10][11] These semiochemicals are often highly specific mixtures of compounds. The biosynthesis of these pheromones originates from common fatty acids, which undergo a series of enzymatic modifications including desaturation, chain-shortening, reduction, and finally, esterification to produce the active pheromone components.[11][12][13][14] For instance, many Lepidoptera species use C12, C14, C16, and C18 straight-chain alcohols and their corresponding acetate esters as sex pheromones.[11][12]

Quantitative Data on Naturally Occurring Long-Chain Esters

The following table summarizes quantitative data for some naturally occurring long-chain esters found in plants and insects, illustrating the typical concentrations and compositions encountered.

| Compound Name | Species | Source Material | Method of Analysis | Quantity / Relative Abundance | Reference |

| 9,12,15-Octadecatrienoic acid, ethyl ester (z,z,z) | Syzygium tamilnadensis | Leaf Ethanolic Extract | GC-MS | 6.25% of total extract | [15] |

| Hexadecanoic acid, ethyl ester | Syzygium tamilnadensis | Leaf Ethanolic Extract | GC-MS | Not specified, major compound | [15] |

| (Z)-11-Hexadecenal & (Z)-11-Hexadecenol | Heliothis virescens | Female Ovipositor Wash | Capillary GC | 81.4% and 3.2% of blend respectively | [16] |

| Tetradecanal & Hexadecanal | Heliothis virescens | Female Ovipositor Wash | Capillary GC | 1.6% and 9.5% of blend respectively | [16] |

| n-Alkyl Esters (general) | Various Angiosperms | Leaf Epicuticular Wax | GC-MS | Abundances vary significantly by species and leaf phenology | [7] |

Experimental Protocols for Analysis of Natural Esters

The identification and quantification of long-chain esters from natural sources primarily rely on chromatographic techniques, especially Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Volatile Collection from Plant Tissues

This protocol is suitable for analyzing volatile esters emitted from plants.

-

Sample Preparation: Enclose a living plant part (e.g., flower, leaf) in a clean, inert glass chamber or bag.

-

Volatile Trapping (Dynamic Headspace Sampling): Draw purified air over the plant material and through a cartridge containing an adsorbent polymer (e.g., Tenax® TA, Porapak™ Q). This traps the volatile compounds.

-

Alternative (SPME): For static headspace sampling, expose a Solid-Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the headspace of the enclosed plant material for a defined period (e.g., 1 hour).[17]

-

Elution/Desorption:

-

For adsorbent cartridges: Elute the trapped volatiles with a small volume of high-purity solvent (e.g., hexane or dichloromethane).

-

For SPME: The fiber is directly inserted into the GC inlet for thermal desorption.[17]

-

-

Analysis: Concentrate the solvent eluate if necessary and analyze using GC-MS.

Protocol 2: Solvent Extraction of Insect Pheromones

This protocol is designed for extracting semi-volatile esters from insect pheromone glands.

-

Sample Collection: Collect insects at the time of peak pheromone production (e.g., virgin females during their "calling" phase).

-

Gland Excision: Anesthetize the insect (e.g., by chilling). Under a microscope, carefully excise the specific pheromone gland or the terminal abdominal segments.[16]

-

Extraction: Immerse the excised tissue in a small, precise volume (e.g., 50-100 µL) of high-purity hexane for a short duration (e.g., 30 minutes).[18]

-

Purification (Optional): The crude extract can be cleaned up using solid-phase extraction (SPE) or preparative gas chromatography if interfering compounds are present.

-

Analysis: The resulting extract is ready for direct injection into the GC-MS system.

Protocol 3: GC-MS Analysis

This is a general protocol for the analysis of the extracts obtained from the methods above.

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Column: A non-polar or semi-polar capillary column is typically used, such as a DB-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness).[19]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[20]

-

Injection: Inject 1 µL of the extract in splitless mode to maximize sensitivity for trace components. The injector temperature is typically set to 250 °C.[20]

-

Oven Temperature Program: A typical program for separating long-chain esters would be:

-

Initial temperature of 50 °C, hold for 2 minutes.

-

Ramp at 5 °C/min to 180 °C.

-

Ramp at 20 °C/min to 270 °C, hold for 5 minutes.[20]

-

-

Mass Spectrometer Settings:

-

Compound Identification: Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley) and by comparing their retention indices with published data.[19][21]

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to the study of natural long-chain esters.

Caption: Experimental workflow for the analysis of long-chain esters.

Caption: Simplified biosynthesis pathway for insect ester pheromones.

References

- 1. This compound, 6624-71-1 [thegoodscentscompany.com]

- 2. PubChemLite - this compound (C16H32O2) [pubchemlite.lcsb.uni.lu]

- 3. JECFA Evaluations-DODECYL ISOBUTYRATE- [inchem.org]

- 4. CN1244538C - Production of isobutyl isobutyrate from isobutyraldehyde by condensation - Google Patents [patents.google.com]

- 5. Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isobutyl isobutyrate synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Insect pheromones - Wikipedia [en.wikipedia.org]

- 11. Fatty Acid Origin of Insect Pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. decyl isobutyrate | 5454-22-8 [amp.chemicalbook.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Analysis of In Vivo Plant Volatiles Using Active Sampling and TD-GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

Dodecyl Isobutyrate as a Volatile Organic Compound: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl isobutyrate (CAS No. 6624-71-1), also known as dodecyl 2-methylpropanoate, is a volatile organic compound (VOC) characterized by a faint, oily, and fruity aroma.[1] As a long-chain fatty acid ester, it finds applications in the fragrance and flavor industries and has been identified as a natural constituent in certain plant species, notably Jatropha curcas.[1] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, analytical detection, and safety considerations of this compound, tailored for a scientific audience.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior as a VOC, including its volatility, solubility, and partitioning characteristics.

| Property | Value | Reference |

| IUPAC Name | dodecyl 2-methylpropanoate | [2] |

| Synonyms | Dodecyl 2-methylpropanoate, Lauryl isobutyrate, Isobutyric acid, dodecyl ester | [2] |

| CAS Number | 6624-71-1 | [1][2] |

| Molecular Formula | C16H32O2 | [1][2] |

| Molecular Weight | 256.42 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor Profile | Faint, oily, fatty, fruity | [1] |

| Boiling Point | 299.00 °C @ 760.00 mm Hg | [1] |

| Vapor Pressure | 0.001000 mmHg @ 25.00 °C (estimated) | [1] |

| Flash Point | 134.44 °C (274.00 °F) | [1] |

| Water Solubility | 0.04267 mg/L @ 25 °C (estimated) | [1] |

| logP (o/w) | 6.743 (estimated) | [1] |

| Specific Gravity | 0.85400 to 0.86000 @ 20.00 °C | [1] |

| Refractive Index | 1.43200 to 1.43600 @ 20.00 °C | [1] |

Synthesis of this compound

This compound can be synthesized through several established methods, primarily via esterification reactions. The two most common approaches are Fischer esterification and enzymatic synthesis.

Fischer Esterification

This classic method involves the acid-catalyzed reaction between a carboxylic acid (isobutyric acid) and an alcohol (dodecanol).

Caption: Fischer esterification pathway for this compound synthesis.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dodecanol (1 molar equivalent) and isobutyric acid (1.5 molar equivalents). The excess carboxylic acid helps to shift the equilibrium towards the product.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (approximately 0.05 molar equivalents).

-

Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., diethyl ether) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the excess acid) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Enzymatic Synthesis

Lipase-catalyzed esterification offers a milder and more selective alternative to acid catalysis, operating under more environmentally benign conditions.

Caption: Lipase-catalyzed synthesis of this compound.

-

Reactant and Enzyme Preparation: In a screw-capped flask, combine dodecanol (1 molar equivalent) and isobutyric acid (1 molar equivalent) in an organic solvent such as hexane or in a solvent-free system.[3]

-

Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435) to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized.

-

Reaction: Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 40-60°C). Monitor the reaction progress by GC analysis of withdrawn aliquots.

-

Enzyme Recovery and Product Isolation: Once equilibrium is reached or the desired conversion is achieved, separate the immobilized enzyme by filtration for potential reuse. The solvent (if used) can be removed under reduced pressure to yield the crude product.

-

Purification: Further purification can be achieved by vacuum distillation or chromatography.

Analytical Detection: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the analytical method of choice for the identification and quantification of volatile compounds like this compound.

Caption: A typical workflow for the GC-MS analysis of this compound.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

For pure compounds or reaction mixtures: Dilute the sample in a suitable organic solvent (e.g., hexane or dichloromethane).

-

For complex matrices (e.g., essential oils, biological samples): Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the volatile fraction and remove interfering compounds.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for the analysis of fatty acid esters (e.g., DB-5ms, HP-5MS).

-

Injection: 1 µL of the prepared sample is injected in split or splitless mode, depending on the concentration.

-

Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, then ramped at 10°C/min to 280°C, and held for 10 minutes. This program should be optimized for the specific instrument and sample matrix.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

-

Data Analysis:

-

Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard or by matching the mass spectrum with a reference library (e.g., NIST).

-

Quantification: For quantitative analysis, prepare a calibration curve using a series of standard solutions of this compound. An internal standard can be used to improve accuracy and precision.

-

Natural Occurrence

This compound has been identified as a volatile compound in Jatropha curcas.[4] The analysis of volatile components from the leaves, bark, and seeds of this plant has revealed a complex mixture of aldehydes, ketones, esters, and terpenoids.[5]

Toxicology and Environmental Fate

Toxicological Information

Specific toxicological data for this compound is limited. However, based on data for structurally similar long-chain esters and isobutyrates, the following can be inferred:

-

Acute Toxicity: Expected to be low via oral, dermal, and inhalation routes.

-

Skin and Eye Irritation: May cause slight skin and eye irritation upon direct contact.[6][7]

-

Metabolism: It is anticipated that this compound would be rapidly hydrolyzed in vivo to dodecanol and isobutyric acid, which are then further metabolized.[7]

A comprehensive safety assessment would require further specific studies on this compound.

Environmental Fate

-

Biodegradation: Long-chain esters are generally considered to be biodegradable.[8] The rate of biodegradation can be influenced by the length of the alkyl chain.[9]

-

Bioaccumulation: Due to its high estimated logP value (6.743), this compound has the potential for bioaccumulation in aquatic organisms.[1]

-

Mobility in Soil: The high logP and low water solubility suggest that this compound would have low mobility in soil and would tend to adsorb to organic matter.

Further ecotoxicological studies are necessary to fully characterize the environmental impact of this compound.

Conclusion

This compound is a volatile organic compound with applications in the fragrance industry. Its synthesis can be achieved through well-established chemical and enzymatic methods. GC-MS provides a robust platform for its analytical detection and quantification. While its toxicological and environmental profiles are not extensively characterized, initial assessments based on related compounds suggest low acute toxicity but a potential for bioaccumulation. This technical guide provides a foundational understanding for researchers and professionals working with or developing applications for this compound. Further research is warranted to fully elucidate its biological and environmental impact.

References

- 1. This compound, 6624-71-1 [thegoodscentscompany.com]

- 2. This compound [drugfuture.com]

- 3. benchchem.com [benchchem.com]

- 4. lipidmaps.org [lipidmaps.org]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. Biodegradation of plasticizers by Rhodococcus rhodochrous - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Dodecyl Isobutyrate: A Technical Overview of Physicochemical Properties and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyl isobutyrate, a long-chain ester, is primarily recognized for its application as a flavoring and fragrance agent.[1][2] This technical guide synthesizes the available scientific information regarding its physicochemical properties, toxicological data, and explores the current understanding of its biological activity, which is primarily limited to its sensory attributes. While direct evidence for therapeutic biological activity is not present in the current body of scientific literature, this document aims to provide a comprehensive overview for researchers and professionals in drug development and chemical safety assessment.

Introduction

This compound (CAS No. 6624-71-1) is the ester of dodecanol (lauryl alcohol) and isobutyric acid.[1] It is characterized by a faint, oily, and fruity odor, which has led to its use in the flavor and fragrance industry.[1] From a biochemical perspective, it is a lipid molecule that can be hydrolyzed into its constituent alcohol and carboxylic acid. While the biological activities of long-chain alcohols and short-chain fatty acids like butyrate are individually studied, the specific biological effects of their esterified form, this compound, remain largely uninvestigated beyond its organoleptic properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| Molecular Formula | C16H32O2 | [3] |

| Molecular Weight | 256.42 g/mol | [3] |

| Appearance | Colorless clear liquid | [1] |

| Odor | Faint oily, fatty, fruity | [1] |

| Specific Gravity | 0.854 - 0.860 @ 20°C | [1] |

| Refractive Index | 1.432 - 1.436 @ 20°C | [1] |

| Boiling Point | 299.00 °C @ 760.00 mm Hg | [1] |

| Flash Point | 274.00 °F (134.44 °C) | [1] |

| Water Solubility | 0.04267 mg/L @ 25°C (estimated) | [1] |

| LogP (o/w) | 6.743 (estimated) | [1] |

Toxicological Profile and Safety Assessment

The safety of this compound has been evaluated for its use as a flavoring agent. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent".[3] A summary of available toxicological information is provided in Table 2.

| Parameter | Finding | Reference |

| Oral/Parenteral Toxicity | Not determined | [1] |

| Dermal Toxicity | Not determined | [1] |

| Inhalation Toxicity | Not determined | [1] |

| FEMA Number | 3452 | [1][2] |

| JECFA Evaluation | No safety concern at current levels of intake when used as a flavouring agent. | [3] |

Potential Biological Activity: A Postulation

Currently, there is a significant lack of published research on the specific biological activities of this compound beyond its sensory perception. However, based on its constituent molecules, dodecanol and isobutyric acid, some potential areas for future investigation can be hypothesized.

Hydrolysis and Bioavailability: Upon ingestion, it is plausible that this compound could be hydrolyzed by esterases in the gastrointestinal tract or after absorption into its parent alcohol and acid. The biological effects would then depend on the systemic and local concentrations of dodecanol and isobutyric acid.

Potential Influence of Butyrate: Butyrate, a short-chain fatty acid, is known to have a range of biological effects, including serving as an energy source for colonocytes and potentially influencing metabolic health. For instance, oral butyrate supplementation has been studied for its therapeutic effects in pediatric obesity.[4] However, it is crucial to note that the delivery of butyrate via this compound would have a different pharmacokinetic profile than direct sodium butyrate administration.

Role of Dodecanol: Dodecanol is a fatty alcohol that can be incorporated into lipid metabolic pathways. Its effects would depend on the concentration and tissue distribution following the hydrolysis of the ester.

The logical relationship for the potential metabolic fate and subsequent biological activity of this compound can be visualized as follows:

Caption: Hypothetical metabolic pathway of this compound.

Experimental Protocols for Future Investigation

Given the dearth of information, foundational research is required to elucidate any potential biological activity of this compound. The following outlines a potential experimental workflow.

A. In Vitro Hydrolysis Assay:

-

Objective: To determine the stability of this compound in simulated gastric and intestinal fluids and its susceptibility to enzymatic hydrolysis.

-

Methodology:

-

Prepare simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) with and without relevant esterases (e.g., lipase).

-

Incubate this compound in these fluids at 37°C.

-

At various time points, extract the samples and analyze for the presence of this compound, dodecanol, and isobutyric acid using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

B. Cell Viability and Cytotoxicity Assays:

-

Objective: To assess the effect of this compound on cell viability in various cell lines.

-

Methodology:

-

Culture relevant cell lines (e.g., Caco-2 for intestinal epithelium, HepG2 for liver cells).

-

Treat cells with a range of concentrations of this compound.

-

After a defined incubation period, assess cell viability using standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release.

-

C. Anti-inflammatory Activity Screening:

-

Objective: To investigate if this compound or its hydrolysis products can modulate inflammatory responses.

-

Methodology:

-

Use a cell model of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

-

Pre-treat cells with this compound followed by LPS stimulation.

-

Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or qPCR.

-

The following diagram illustrates a generalized workflow for preliminary biological activity screening:

Caption: Workflow for initial biological screening of this compound.

Conclusion and Future Directions

This compound is a well-characterized fragrance and flavor ingredient with a favorable safety profile for this application. However, its potential for other biological activities remains an unexplored area of research. Future investigations should focus on its metabolic fate, starting with in vitro hydrolysis studies, followed by systematic screening for cytotoxic, anti-inflammatory, and other relevant biological effects. Such studies will be crucial in determining if this compound or its metabolites have any therapeutic potential beyond their current use in the consumer products industry.

References

Dodecyl Isobutyrate: A Technical Guide for Flavor and Fragrance Applications

Introduction

Dodecyl isobutyrate, also known as dodecyl 2-methylpropanoate, is a synthetic ester that has carved a niche in the flavor and fragrance industry. Its unique organoleptic properties, characterized by a subtle fruity and fatty profile, make it a valuable component in the creation of complex flavor and aroma compositions. This technical guide provides an in-depth overview of this compound, covering its physicochemical properties, synthesis, applications, and the analytical and sensory evaluation methodologies relevant to its use. This document is intended for researchers, chemists, and product development professionals in the flavor, fragrance, and related industries.

Physicochemical Properties

This compound is a colorless liquid with a faint, oily, and fruity aroma.[1] Its high molecular weight and low vapor pressure contribute to its longevity and fixative properties in fragrance formulations. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C16H32O2 | [1] |

| Molecular Weight | 256.43 g/mol | [1] |

| CAS Number | 6624-71-1 | [1][2] |

| Appearance | Colorless clear liquid (est.) | [1] |

| Specific Gravity | 0.854 - 0.860 @ 20°C | [1] |

| Refractive Index | 1.432 - 1.436 @ 20°C | [1] |

| Boiling Point | 299.00 °C @ 760.00 mm Hg | [1] |

| Vapor Pressure | 0.001 mmHg @ 25.00 °C (est.) | [1] |

| Flash Point | 274.00 °F (134.44 °C) TCC | [1] |

| Solubility | Soluble in alcohol; Insoluble in water | [1] |

| logP (o/w) | 6.743 (est.) | [1] |

| FEMA Number | 3452 | [1][2] |

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer esterification of dodecanol (lauryl alcohol) with isobutyric acid, typically in the presence of an acid catalyst. Alternatively, more reactive derivatives of isobutyric acid, such as isobutyryl chloride or isobutyric anhydride, can be used.

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound from dodecanol and isobutyric acid.

Materials:

-

Dodecanol

-

Isobutyric acid

-

Sulfuric acid (concentrated, as catalyst)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (5%, aqueous)

-

Brine (saturated sodium chloride solution, aqueous)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine equimolar amounts of dodecanol and isobutyric acid. Add toluene as a solvent.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed with toluene and collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water is collected.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted isobutyric acid), and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Purification: The crude this compound can be further purified by vacuum distillation to yield the final product.

Flavor and Fragrance Profile

This compound is valued for its subtle and versatile organoleptic profile.

-

Odor: It possesses a low-strength, faint odor described as oily, fatty, and fruity.[1]

-

Flavor: The taste profile is not extensively detailed in publicly available literature, but its applications suggest a character that complements fruity and savory notes.

Due to its low volatility, it functions as a modifier and fixative in fragrance compositions, enhancing the longevity of more volatile top and middle notes. The recommended usage level is up to 5.0% in the final fragrance concentrate.[1]

Applications in Flavor and Fragrance

This compound is used as a flavoring and fragrance agent in a variety of consumer products.

-

Fragrances: It is incorporated into perfumes, colognes, and personal care products like soaps, lotions, and shampoos to impart a subtle fruity-fatty character and to improve the overall stability and tenacity of the scent.

-

Flavors: As a flavoring substance, it can be used in food products where a mild, fruity, and slightly waxy note is desired. Its regulatory status includes a FEMA GRAS™ designation (FEMA number 3452).[1][2]

Analytical Methods

The identification and quantification of this compound in complex matrices like essential oils, fragrance compounds, and food products are typically performed using chromatographic techniques.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify this compound in a sample.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-5ms)

-

Autosampler

Procedure:

-

Sample Preparation: Dilute the sample containing this compound in a suitable solvent (e.g., ethanol, hexane) to a concentration within the calibrated range of the instrument.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 5°C/min).

-

Injection Mode: Split or splitless, depending on the concentration of the analyte.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: Scan from m/z 40 to 400

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

-

Data Analysis: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard. Quantify using a calibration curve prepared from standards of known concentrations.

References

Olfactory Perception of Dodecyl Isobutyrate in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl isobutyrate is a fatty acid ester with applications in the flavor and fragrance industry. Understanding its olfactory perception in humans is crucial for its effective utilization and for broader research into the mechanisms of olfaction. This technical guide provides a comprehensive overview of the current knowledge on the olfactory perception of this compound, including its odor profile, and details the experimental protocols for determining its olfactory detection threshold and identifying the corresponding human olfactory receptors. While specific quantitative data for this compound is limited in publicly available literature, this guide outlines the established methodologies to acquire such data.

Physicochemical and Olfactory Properties of this compound

A summary of the known physicochemical and qualitative olfactory properties of this compound is presented in Table 1.

| Property | Value | Source |

| Chemical Name | Dodecyl 2-methylpropanoate | The Good Scents Company |

| CAS Number | 6624-71-1 | The Good Scents Company |

| FEMA Number | 3452 | Flavor Extract Manufacturers Association (FEMA)[1] |

| Molecular Formula | C16H32O2 | The Good Scents Company[2] |

| Molecular Weight | 256.43 g/mol | The Good Scents Company[2] |

| Appearance | Colorless liquid | The Good Scents Company[2] |

| Odor Description | Faint oily, fatty, fruity | The Good Scents Company[2] |

| Odor Strength | Low | The Good Scents Company[2] |

| Solubility | Insoluble in water, soluble in alcohol | The Good Scents Company[2] |

Note: As of the latest literature review, specific quantitative data for the olfactory detection threshold of this compound in humans has not been found in publicly accessible databases.

Experimental Protocols for Olfactory Perception Analysis

Determination of Olfactory Detection Threshold

The olfactory detection threshold is the minimum concentration of an odorant that can be detected by a human subject. A standard and widely used method for this determination is Gas Chromatography-Olfactometry (GC-O).

Experimental Workflow for GC-O:

References

Dodecyl Isobutyrate as a Potential Insect Semiochemical: An In-depth Technical Guide

Disclaimer: As of the last update, there is no direct scientific literature available detailing the specific role of dodecyl isobutyrate as an insect semiochemical. This guide, therefore, provides a comprehensive framework based on established principles and methodologies used for studying structurally similar compounds, such as other dodecyl esters and isobutyrates. The information presented herein is intended to guide future research into the potential semiochemical activity of this compound.

Introduction to Insect Semiochemicals

Insects rely on a sophisticated chemical language to navigate their environment, locate resources, find mates, and avoid predators. These chemical signals, known as semiochemicals, are compounds that mediate interactions between organisms.[1] They are broadly categorized into pheromones, which facilitate communication within the same species, and allelochemicals, which mediate communication between different species.[1] The identification and synthesis of novel semiochemicals are of significant interest for the development of environmentally benign pest management strategies, such as monitoring, mass trapping, and mating disruption.[2]

Esters, a class of organic compounds, are frequently identified as components of insect pheromones and plant volatiles that elicit behavioral responses in insects. Given its structure—a twelve-carbon chain (dodecyl) attached to an isobutyrate group—this compound possesses the characteristic volatility and lipophilicity often found in insect semiochemicals. This guide outlines the potential of this compound as an insect semiochemical and provides the established experimental protocols required to investigate its activity.

Potential Olfactory Signaling Pathways

The perception of semiochemicals like this compound in insects begins at the peripheral olfactory system, primarily located on the antennae. Odorant molecules enter sensory hairs called sensilla and bind to Odorant Receptors (ORs) or Ionotropic Receptors (IRs) located on the dendrites of Olfactory Sensory Neurons (OSNs).[3][4]

The binding of an odorant to a receptor initiates a signal transduction cascade, leading to the generation of an electrical signal that is transmitted to the brain for processing, ultimately resulting in a behavioral response.[5] Esters are known to be detected by the OR family of receptors in many insect species.[6]

Diagram: Generalized Olfactory Signaling Pathway in Insects

Caption: A diagram illustrating the general insect olfactory signaling pathway.

Synthesis of this compound

To conduct bioassays, a pure sample of this compound is required. Standard esterification methods can be employed for its synthesis.

Experimental Protocol: Fischer Esterification

-

Reactants: Combine dodecan-1-ol and isobutyric acid in a round-bottom flask. An excess of one reactant can be used to drive the equilibrium towards the product.

-

Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reaction: Reflux the mixture for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the this compound into an organic solvent like diethyl ether.

-

Purification: Wash the organic layer with water and brine, then dry it over an anhydrous salt like magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to achieve high purity.

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Electrophysiological Assays

Electrophysiological techniques are crucial for determining if an insect's antenna can detect a specific compound.

Electroantennography (EAG)

EAG measures the summated electrical response of the entire antenna to a volatile stimulus, providing a measure of overall olfactory sensitivity.[7]

-

Insect Preparation: An antenna is carefully excised from an insect and mounted between two electrodes. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted at the base.

-

Stimulus Preparation: A solution of this compound in a suitable solvent (e.g., hexane or paraffin oil) is applied to a filter paper strip, which is then placed inside a Pasteur pipette. A range of concentrations should be prepared to assess dose-dependent responses. A solvent-only control is also prepared.

-

Stimulus Delivery: A purified and humidified air stream is continuously passed over the antenna. Puffs of air (of a defined duration and flow rate) are passed through the stimulus pipettes and directed at the antenna.

-

Data Recording and Analysis: The electrical potential change across the antenna (the EAG response) is amplified, recorded, and measured. The amplitude of the response is indicative of the level of antennal stimulation. Responses to this compound are compared to the solvent control and a known standard odorant.

Diagram: Electroantennography (EAG) Experimental Workflow

Caption: A workflow diagram for a typical Electroantennography (EAG) experiment.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify biologically active compounds from a mixture of volatiles.[8] It involves splitting the effluent from a gas chromatograph between a standard detector (like a Flame Ionization Detector, FID) and an insect antenna preparation.

-

Sample Injection: A sample containing this compound (either pure or in a blend) is injected into the gas chromatograph.

-

Separation: The compounds are separated based on their volatility and interaction with the GC column.

-

Effluent Splitting: The column effluent is split, with one part going to the FID and the other to the EAD setup.

-

Detection: As compounds elute from the column, the FID produces a chromatogram, while the antenna produces an EAG response to any detected compounds.

-

Data Analysis: By aligning the FID chromatogram with the EAD recording, peaks in the chromatogram that elicit an antennal response can be identified. This confirms that the insect's antenna is sensitive to this compound.

Single Sensillum Recording (SSR)

SSR allows for the measurement of the activity of individual OSNs housed within a single sensillum.[9][10] This technique provides detailed information about the specificity and sensitivity of different neuron types to this compound.

-

Insect Immobilization: The insect is immobilized, and the antenna is stabilized to allow for precise electrode placement.

-

Electrode Placement: A recording electrode is carefully inserted into the base of a single sensillum, while a reference electrode is placed elsewhere in the insect's body (e.g., the eye).

-

Stimulus Delivery: Puffs of this compound are delivered to the antenna as in the EAG protocol.

-

Data Recording and Analysis: The action potentials (spikes) from the OSN(s) within the sensillum are recorded. The response is quantified by the change in spike frequency upon stimulation compared to the spontaneous firing rate.

Behavioral Bioassays

Behavioral assays are essential to determine if the detection of this compound translates into a behavioral response (attraction, repulsion, or no effect).

Y-Tube Olfactometer

A Y-tube olfactometer is a simple choice assay used to assess the preference of an insect for one of two odor sources.[11]

-

Apparatus Setup: A Y-shaped glass tube is used. Purified, humidified air is passed through each arm of the Y-tube.

-

Stimulus Application: A filter paper treated with this compound is placed in one arm, and a filter paper with solvent only (control) is placed in the other arm.

-

Insect Release: A single insect is released at the base of the Y-tube.

-

Observation: The insect's movement is observed, and the arm it chooses (and the time taken to make the choice) is recorded.

-

Data Analysis: The number of insects choosing the treatment arm versus the control arm is analyzed statistically (e.g., using a Chi-squared test) to determine if there is a significant preference or avoidance.

Diagram: Y-Tube Olfactometer Experimental Logic

Caption: Logical flow of a Y-tube olfactometer bioassay.

Wind Tunnel Bioassay

Wind tunnel assays provide a more naturalistic setting to observe an insect's flight behavior in response to an odor plume.[12]

-

Tunnel Setup: A wind tunnel with controlled airflow, temperature, humidity, and light conditions is used.

-

Odor Source: A dispenser releasing this compound is placed at the upwind end of the tunnel.

-

Insect Release: Insects are released at the downwind end of the tunnel.

-

Observation: The flight path and behaviors of the insect are recorded. Key behaviors to note include activation, take-off, upwind flight, and contact with the odor source.

-

Data Analysis: The percentage of insects exhibiting each behavior is calculated and compared to a control group (exposed to a solvent-only dispenser).

Quantitative Data Presentation (Hypothetical)

As no data is currently available for this compound, the following tables are presented as templates for how quantitative data from the described experiments should be structured.

Table 1: Hypothetical EAG Dose-Response of Insect Species X to this compound

| Concentration (µg on filter paper) | Mean EAG Response (mV) ± SE |

| 0 (Control) | 0.1 ± 0.02 |

| 1 | 0.5 ± 0.05 |

| 10 | 1.2 ± 0.1 |

| 100 | 2.5 ± 0.2 |

| 1000 | 2.8 ± 0.25 |

Table 2: Hypothetical Y-Tube Olfactometer Choice Test for Insect Species Y

| Treatment Arm | Control Arm | No Choice | Total Insects | % Choosing Treatment | p-value |

| This compound (10 µg) | Solvent | ||||

| 42 | 18 | 10 | 70 | 70.0% | <0.01 |

Table 3: Hypothetical Wind Tunnel Bioassay of Male Insect Species Z to this compound (100 ng dispenser)

| Behavior | Treatment (%) | Control (%) |

| Activation | 85 | 15 |

| Take-off | 78 | 10 |

| Upwind Flight | 65 | 5 |

| Source Contact | 52 | 2 |

Conclusion

While this compound remains an uninvestigated compound in the field of insect chemical ecology, its chemical structure suggests it has the potential to be a semiochemical. The experimental framework provided in this guide, from synthesis and electrophysiological analysis to behavioral bioassays, outlines a clear path for researchers to systematically evaluate its activity. Should this compound elicit significant and reliable behavioral responses in pest insects, it could represent a novel tool for the development of targeted and sustainable pest management strategies.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Single sensillum recording - Wikipedia [en.wikipedia.org]

- 3. Evolution, developmental expression and function of odorant receptors in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. slunik.slu.se [slunik.slu.se]

- 6. researchgate.net [researchgate.net]

- 7. Electroantennography - Wikipedia [en.wikipedia.org]

- 8. Efficacy of an improved method to screen semiochemicals of insect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Single sensillum recordings in the insects Drosophila melanogaster and Anopheles gambiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. benchchem.com [benchchem.com]

Dodecyl Isobutyrate: A Comprehensive Technical Review for Drug Development Professionals

Introduction

Dodecyl isobutyrate (also known as lauryl isobutyrate) is an organic compound classified as a fatty acid ester. It is formed from the esterification of dodecanol (lauryl alcohol) and isobutyric acid. Primarily, it has been utilized in the fragrance and flavor industry for its faint, oily, and fruity aroma.[1] However, the structural components of this compound—a long alkyl chain and a short-chain fatty acid—suggest that it may possess other biological activities of interest to the pharmaceutical and drug development sectors.

Short-chain fatty acids (SCFAs) like butyrate and isobutyrate are known to have a range of biological effects, including anti-inflammatory and anticancer properties.[2][3][4][5][6][7] The dodecyl ester functionalization significantly increases the lipophilicity of the parent isobutyric acid, which could potentially enhance its cellular uptake and alter its pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical and physical properties, synthesis, and what can be inferred about its biological activity, metabolism, and toxicology from related compounds. This document is intended to serve as a foundational resource for researchers and scientists interested in exploring the potential of this compound in drug discovery and development.

Chemical and Physical Properties